molecular formula C16H22N4O3S B6906047 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)morpholine-4-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)morpholine-4-carboxamide

Cat. No.: B6906047
M. Wt: 350.4 g/mol
InChI Key: XJYPDQGOZUIFMA-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)morpholine-4-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiadiazole ring, a furan ring, and a morpholine ring, each contributing to its distinct chemical properties and potential applications

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-3-4-5-14-18-19-15(24-14)17-16(21)20-8-9-22-13(10-20)12-7-6-11(2)23-12/h6-7,13H,3-5,8-10H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYPDQGOZUIFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)N2CCOC(C2)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which can be achieved through the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative. The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The morpholine ring is often introduced through nucleophilic substitution reactions involving epoxides or halogenated amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)morpholine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones, which may alter the compound’s biological activity.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles, potentially modifying its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiadiazole ring may produce dihydrothiadiazoles.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)morpholine-4-carboxamide would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, modulating their activity. The thiadiazole ring could participate in hydrogen bonding or π-π interactions, while the furan and morpholine rings may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)morpholine-4-carboxamide: This compound is unique due to its combination of functional groups.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)pyrrolidine-4-carboxamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiadiazole ring, a furan ring, and a morpholine ring. This combination may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.

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